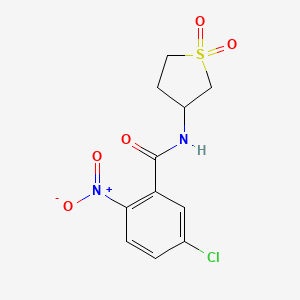

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O5S/c12-7-1-2-10(14(16)17)9(5-7)11(15)13-8-3-4-20(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBHGHKGPQCBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Properties

- Molecular Formula : $$ \text{C}{12}\text{H}{12}\text{Cl}\text{N}2\text{O}5\text{S} $$

- Molecular Weight : 343.75 g/mol

- Key Functional Groups :

- Nitro (-NO$$_2$$) at position 2 of the benzene ring.

- Chloro (-Cl) at position 5 of the benzene ring.

- 1,1-Dioxidotetrahydrothiophen-3-yl group (sulfone-containing heterocycle).

The sulfone group is synthesized via oxidation of tetrahydrothiophene derivatives, a step critical for stabilizing the heterocyclic amine precursor.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

The 1,1-dioxidotetrahydrothiophen-3-amine moiety is synthesized through a two-step process:

Oxidation of Tetrahydrothiophene to 1,1-Dioxidotetrahydrothiophene

Tetrahydrothiophene (thiolane) is oxidized to its sulfone derivative using oxidizing agents such as Oxone (potassium peroxymonosulfate) or 3-chloroperbenzoic acid (MCPBA) .

Procedure :

- Dissolve tetrahydrothiophene (10 mmol) in tetrahydrofuran (THF) and water (3:1 v/v).

- Add Oxone (30 mmol) under nitrogen atmosphere.

- Stir at room temperature for 12 hours.

- Extract with ethyl acetate, wash with brine, and concentrate to obtain 1,1-dioxidotetrahydrothiophene (yield: 85–92%).

Key Data :

| Parameter | Value |

|---|---|

| Oxidizing Agent | Oxone |

| Solvent | THF/H$$_2$$O |

| Temperature | 25°C |

| Yield | 85–92% |

Amination of 1,1-Dioxidotetrahydrothiophene

The sulfone is functionalized with an amine group at position 3 via bromination followed by nucleophilic substitution :

- Bromination :

- React 1,1-dioxidotetrahydrothiophene with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light to yield 3-bromo-1,1-dioxidotetrahydrothiophene.

- Amination :

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | NBS, CCl$$_4$$, UV | 70% |

| Amination | NH$$_3$$, DMF, 80°C | 65% |

Synthesis of 5-Chloro-2-Nitrobenzoyl Chloride

The benzamide precursor is prepared from 5-chloro-2-nitrobenzoic acid:

- Acid Chloride Formation :

Key Data :

| Parameter | Value |

|---|---|

| Reagent | SOCl$$_2$$ |

| Solvent | DCM |

| Temperature | 40–50°C |

| Yield | 95% |

Amide Bond Formation

The final step involves coupling 1,1-dioxidotetrahydrothiophen-3-amine with 5-chloro-2-nitrobenzoyl chloride:

Procedure :

- Dissolve 1,1-dioxidotetrahydrothiophen-3-amine (5 mmol) in dry DCM.

- Add 5-chloro-2-nitrobenzoyl chloride (5.5 mmol) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with ice-water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Notes :

- Base Addition : Triethylamine (TEA) enhances reactivity by scavenging HCl.

- Solvent Choice : DCM or THF improves solubility of intermediates.

- Yield : 68–78% after purification.

Alternative Synthetic Routes

Coupling Reagent-Mediated Synthesis

Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent:

- Mix 5-chloro-2-nitrobenzoic acid (1 eq), HATU (1.2 eq), and DIPEA (3 eq) in DMF.

- Add 1,1-dioxidotetrahydrothiophen-3-amine (1 eq) and stir at 25°C for 6 hours.

- Purify via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | HATU |

| Solvent | DMF |

| Yield | 72% |

Solid-Phase Synthesis

A resin-bound approach for high-throughput production:

- Immobilize 1,1-dioxidotetrahydrothiophen-3-amine on Wang resin.

- React with 5-chloro-2-nitrobenzoyl chloride in DMF.

- Cleave with trifluoroacetic acid (TFA) to release the product.

Challenges and Mitigation Strategies

- Low Amination Yields : Steric hindrance at the tetrahydrothiophene ring reduces nucleophilic substitution efficiency. Mitigation: Use polar aprotic solvents (e.g., DMSO) at elevated temperatures.

- Nitro Group Sensitivity : Over-reduction during hydrogenation. Mitigation: Avoid catalytic hydrogenation; opt for milder reducing agents.

- Purification Difficulties : Similar polarity byproducts. Mitigation: Gradient elution in column chromatography (ethyl acetate/hexane 1:3 to 1:1).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The dioxidotetrahydrothiophenyl moiety may interact with sulfur-containing enzymes, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural and Functional Attributes

Key Observations:

Niclosamide : Shares a benzamide backbone but replaces the nitro group with a hydroxy group and incorporates a 2-chloro-4-nitrophenyl substituent. Its anthelmintic activity is linked to mitochondrial uncoupling in parasites .

Fomesafen Sodium Salt: Contains a phenoxy group and trifluoromethyl substituent, enhancing lipophilicity and herbicidal activity via inhibition of protoporphyrinogen oxidase .

Thieno-Pyrazol Analog (): The bulky thieno-pyrazol heterocycle likely reduces solubility compared to the target compound but may improve target binding affinity in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

- Polarity and Solubility : The sulfone group in the target compound enhances polarity compared to Niclosamide’s hydroxy group, which may improve aqueous solubility. However, Fomesafen’s sodium salt form () offers superior solubility for agrochemical formulations .

- Molecular Weight : The target compound (332.76 Da) is smaller than most analogs (e.g., 460.89 Da in ), suggesting better membrane permeability and oral bioavailability .

Biological Activity

5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial effects against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Potential

Recent research has explored the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.

- Modulation of Signaling Pathways : It may alter key signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

-

In Vivo Efficacy Against Infection :

- A study demonstrated that administration of the compound in a murine model of bacterial infection resulted in a significant reduction in bacterial load compared to controls.

-

Anti-inflammatory Effects in Arthritis Models :

- In an animal model of rheumatoid arthritis, treatment with the compound reduced joint swelling and inflammation markers significantly.

-

Cancer Cell Line Studies :

- Testing on MCF-7 (breast cancer) and A549 (lung cancer) cell lines indicated that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.